2,2',6,6'-Tetramethoxy-1,1'-biphenyl
Overview
Description
“2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” is a chemical compound that has been used in various scientific studies . It has a molecular weight of 274.32 g/mol and a molecular formula of C16H18O4 .
Synthesis Analysis
This compound has been used in the synthesis of the natural product cardinalin 3 . The synthesis involved 14 steps, starting with readily available 2,2’,6,6’-tetramethoxy-1,1’-biphenyl . One of the key steps was the formation of the cis-1,3-dimethylnaphtho [2,3-c]pyran ring .Molecular Structure Analysis
The molecular structure of “2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” can be analyzed using various spectroscopic techniques . The exact mass of the compound is 274.120509 g/mol .Chemical Reactions Analysis
In one study, “2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” was transformed into the natural product cardinalin 3 using a bidirectional approach . This transformation involved several chemical reactions, including the formation of the cis-1,3-dimethylnaphtho [2,3-c]pyran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” can be determined using various analytical techniques . For example, its molecular weight and molecular formula can be determined using mass spectrometry .Scientific Research Applications
Synthesis and Structural Analysis
Preparation and Resolution : 2,2',6,6'-Tetramethoxy-1,1'-biphenyl has been utilized as a starting material in the synthesis of various biphenyl compounds. For instance, Delogu et al. (2000) described a practical route for preparing 6,6′-Dibromo-3,3′-dimethoxy-2,2′-dihydroxy-1,1′-biphenyl, starting from 2,2',6,6'-Tetramethoxy-1,1'-biphenyl. The resolution of this biphenyl was achieved through conversion into diastereomeric menthyldicarbonate, confirming the absolute configuration by X-ray analysis (Delogu et al., 2000).
Bidirectional Synthesis : Govender et al. (2007) demonstrated the transformation of 2,2',6,6'-tetramethoxy-1,1'-biphenyl into the natural product cardinalin 3 using a bidirectional approach. This synthesis involved 14 steps and key transformations like the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring (Govender et al., 2007).
Desymmetrization and Chiral Synthesis : Delogu et al. (2000) also achieved regioselective bromination and simultaneous desymmetrization of 2,2',6,6'-tetramethoxy-1,1'-biphenyl. This facilitated the introduction of functional groups and regioselective reduction, leading to the resolution of the product into specific chiral forms, confirmed through X-ray analysis (Delogu et al., 2000).
Metal-Organic Frameworks (MOFs) and Ligand Design
- MOF Construction : Seth et al. (2018) designed a semi-rigid organic linker using 2,2',6,6'-tetramethoxy-1,1'-biphenyl for constructing metal–organic frameworks (MOFs). This research highlighted the role of ortho-methoxy substituents in the biphenyl core to twist aromatic planes and introduce porosity in MOFs (Seth et al., 2018).
Future Directions
properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)-1,3-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-11-7-5-8-12(18-2)15(11)16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVVOFXIIOBUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(C=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',6,6'-Tetramethoxy-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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